Cas no 301308-63-4 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one)

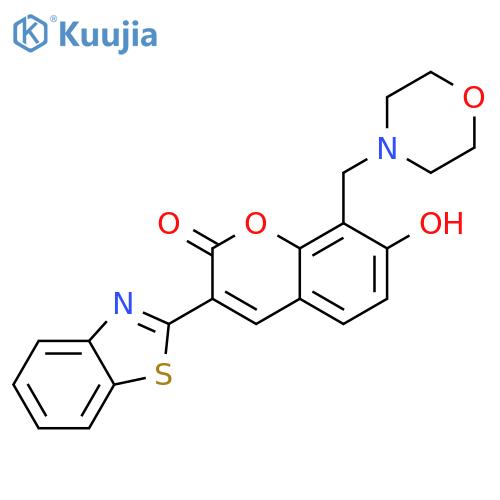

301308-63-4 structure

商品名:3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one

CAS番号:301308-63-4

MF:C21H18N2O4S

メガワット:394.443624019623

CID:6435686

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one 化学的及び物理的性質

名前と識別子

-

- 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one

- 3-(benzo[d]thiazol-2-yl)-7-hydroxy-8-(morpholinomethyl)-2H-chromen-2-one

- 3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)-2H-chromen-2-one

- 2H-1-Benzopyran-2-one, 3-(2-benzothiazolyl)-7-hydroxy-8-(4-morpholinylmethyl)-

-

- インチ: 1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2

- InChIKey: WWGFPAXYGPAIKE-UHFFFAOYSA-N

- ほほえんだ: C1(=O)OC2=C(CN3CCOCC3)C(O)=CC=C2C=C1C1=NC2=CC=CC=C2S1

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0308-0853-15mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-50mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-1mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-75mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-5mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-3mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-20mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-30mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-100mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0308-0853-40mg |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-[(morpholin-4-yl)methyl]-2H-chromen-2-one |

301308-63-4 | 90%+ | 40mg |

$140.0 | 2023-05-17 |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one 関連文献

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

4. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

301308-63-4 (3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-yl)methyl-2H-chromen-2-one) 関連製品

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)

- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

推奨される供給者

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬